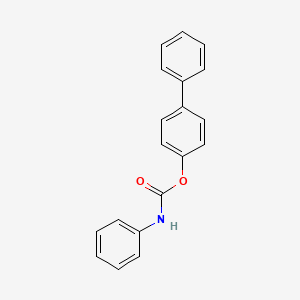
(1,1'-Biphenyl)-4-ol, phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-4-ol, phenylcarbamate is an organic compound with the molecular formula C19H15NO2 It is a derivative of biphenyl, where a phenylcarbamate group is attached to the 4-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-ol, phenylcarbamate typically involves the reaction of (1,1’-Biphenyl)-4-ol with phenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the formation of the carbamate linkage.
Industrial Production Methods
While specific industrial production methods for (1,1’-Biphenyl)-4-ol, phenylcarbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-4-ol, phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The phenylcarbamate group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: The major product is often the corresponding phenylcarbamate oxide.
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted biphenyl derivatives can be formed depending on the substituents introduced.
Scientific Research Applications
(1,1’-Biphenyl)-4-ol, phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-4-ol, phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can form hydrogen bonds with proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the target protein.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler structure without the phenylcarbamate group.
Phenylcarbamate: Lacks the biphenyl moiety.
(1,1’-Biphenyl)-4-ol: The parent compound without the phenylcarbamate group.
Uniqueness
(1,1’-Biphenyl)-4-ol, phenylcarbamate is unique due to the presence of both the biphenyl and phenylcarbamate groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
66018-77-7 |
|---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
(4-phenylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C19H15NO2/c21-19(20-17-9-5-2-6-10-17)22-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H,(H,20,21) |
InChI Key |
PTXUGVDMQHMELI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















